7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

Description

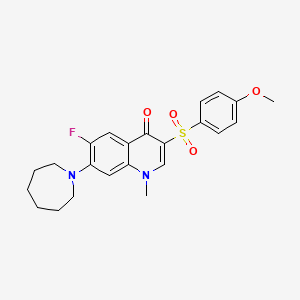

7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a fluorinated quinolinone derivative featuring a 4-methoxyphenylsulfonyl group at position 3, a methyl group at position 1, and an azepane ring at position 5. The compound’s design leverages substituent effects:

- Azepane (position 7): Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

- Fluorine (position 6): Improves metabolic stability and membrane permeability via halogen bonding.

Properties

IUPAC Name |

7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c1-25-15-22(31(28,29)17-9-7-16(30-2)8-10-17)23(27)18-13-19(24)21(14-20(18)25)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVQLQCRSGXVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of quinoline derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions involving starting materials like 4-methoxyphenylsulfonyl chloride and appropriate azepane derivatives. The final product is characterized by its unique structural features, including a fluoro group and a sulfonamide moiety, which are known to enhance biological activity.

Structural Formula

The structural formula of the compound can be represented as follows:

Anticancer Properties

Numerous studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and Hela (cervical cancer) cells.

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxicity of quinoline derivatives, it was found that certain compounds induced apoptosis in MCF-7 cells more effectively than standard chemotherapeutic agents like Doxorubicin. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptotic markers, indicating that these compounds could serve as potential therapeutic agents for breast cancer treatment .

The anticancer activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been reported to inhibit Topoisomerase I, an essential enzyme for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

- Cell Cycle Arrest : Studies have demonstrated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating .

Pharmacological Studies

Pharmacological evaluations have shown that quinoline derivatives possess not only anticancer properties but also antimicrobial and anti-inflammatory activities. These findings suggest that the compound could have broader therapeutic applications beyond oncology.

Table 1: Biological Activities of Quinoline Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Anticancer | 7-(azepan-1-yl) derivatives | Induction of apoptosis in MCF-7 cells |

| Antimicrobial | Various quinolines | Inhibition of bacterial growth |

| Anti-inflammatory | Selected derivatives | Reduction in inflammatory markers |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

*Note: Molecular formulas are inferred from structural analogs in the evidence (e.g., ).

Functional Group Impact on Physicochemical Properties

Position 1 (N-substituent)

Position 3 (Sulfonyl Group)

Position 6 (Halogen)

Position 7 (Azepane vs. Amines)

Table 2: NMR Data for Selected Compounds

The target compound’s ¹H-NMR would likely show distinct signals for the azepane protons (δ ~1.5–3.0 ppm, multiplet) and the 4-methoxyphenyl group (δ ~6.9–7.4 ppm), similar to analogs in .

Research Implications and Gaps

While the evidence highlights structural diversity among quinolinone derivatives, direct biological or pharmacokinetic data for the target compound are absent. Key research gaps include:

- Synthetic Routes: and describe methods for related compounds (e.g., Sonogashira coupling for alkynyl derivatives), but the target’s synthesis remains unaddressed .

- Structure-Activity Relationships (SAR) : Systematic comparisons of azepane vs. smaller heterocycles (e.g., piperidine) are needed to optimize target affinity.

Q & A

Basic: What are the key synthetic steps for preparing 7-(azepan-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one?

Answer:

The synthesis involves multi-step reactions:

Core Formation : Construct the quinolinone core via cyclization of substituted aniline derivatives.

Sulfonation : Introduce the 4-methoxyphenylsulfonyl group at position 3 using sulfonating agents (e.g., chlorosulfonic acid) under controlled temperature (0–5°C) to avoid side reactions .

Fluorination : Fluorinate position 6 using electrophilic fluorinating agents like Selectfluor™ .

Azepane Substitution : Perform nucleophilic substitution at position 7 with azepane under reflux in polar aprotic solvents (e.g., DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

- NMR : 1H/13C NMR to assign substituents (e.g., sulfonyl, azepane) and confirm regiochemistry. For example, the 4-methoxyphenylsulfonyl group shows distinct aromatic protons at δ 7.6–8.0 ppm .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can Density Functional Theory (DFT) optimize reaction pathways for this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Transition States : Identify energy barriers for fluorination or sulfonation steps, optimizing reaction conditions (e.g., solvent, catalyst) .

- Electronic Effects : Predict regioselectivity of azepane substitution by analyzing electron density at position 7 .

- Solvent Interactions : Simulate solvent polarity effects on reaction kinetics using the Polarizable Continuum Model (PCM) .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Answer:

- Assay Standardization : Use validated protocols (e.g., ATP-based kinase assays) with internal controls (e.g., staurosporine) .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 μM) in triplicate to ensure reproducibility .

- Target Validation : Confirm target engagement via cellular thermal shift assays (CETSA) .

Basic: What safety precautions are essential during handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity risks (GHS Category 4 for oral/skin exposure) .

- Ventilation : Use fume hoods to minimize inhalation of fine powders .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design experiments assessing metabolic stability?

Answer:

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor, monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

- Half-Life Calculation : Apply first-order kinetics: , where is the degradation rate constant .

Advanced: What strategies improve selectivity for kinase inhibition?

Answer:

- Structural Modifications : Replace the 4-methoxyphenylsulfonyl group with bulkier substituents (e.g., 2-naphthyl) to reduce off-target binding .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to kinases (e.g., EGFR) to identify key binding residues .

- Kinome-Wide Profiling : Use panels like DiscoverX KINOMEscan to assess selectivity across 468 kinases .

Basic: How to determine solubility in aqueous buffers?

Answer:

- Shake-Flask Method : Saturate PBS (pH 7.4) with compound, agitate 24 hrs, filter (0.22 μm), and quantify via UV-Vis (λmax ~300 nm) .

- Thermodynamic Solubility : Compare with kinetic solubility (e.g., nephelometry) to assess supersaturation risks .

Advanced: How to address discrepancies in thermal stability reports?

Answer:

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N2 atmosphere) to identify decomposition points .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitor degradation by HPLC .

Advanced: What computational tools predict environmental fate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.